molecular formula C9H11F3O B071431 2,2,2-TRIFLUORO-1-(2-METHYLENECYCLOHEXYL)-ETHANONE CAS No. 163882-74-4

2,2,2-TRIFLUORO-1-(2-METHYLENECYCLOHEXYL)-ETHANONE

Cat. No.: B071431
CAS No.: 163882-74-4
M. Wt: 192.18 g/mol
InChI Key: YDBCNIWHFRBTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-TRIFLUORO-1-(2-METHYLENECYCLOHEXYL)-ETHANONE is a fluorinated organic compound with the molecular formula C10H13F3O. This compound is characterized by the presence of a trifluoromethyl group and a cyclohexyl ring with a methylene bridge. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUORO-1-(2-METHYLENECYCLOHEXYL)-ETHANONE typically involves the reaction of 2-methylidenecyclohexanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over reaction parameters to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRIFLUORO-1-(2-METHYLENECYCLOHEXYL)-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

2,2,2-TRIFLUORO-1-(2-METHYLENECYCLOHEXYL)-ETHANONE is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-1-(2-METHYLENECYCLOHEXYL)-ETHANONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
  • 2,2,2-Trifluoro-1-(m-tolyl)ethanone
  • 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone

Uniqueness

2,2,2-TRIFLUORO-1-(2-METHYLENECYCLOHEXYL)-ETHANONE is unique due to its cyclohexyl ring with a methylene bridge, which imparts distinct steric and electronic properties. This structural feature differentiates it from other trifluoromethyl ketones and contributes to its specific reactivity and applications .

Properties

CAS No.

163882-74-4

Molecular Formula

C9H11F3O

Molecular Weight

192.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methylidenecyclohexyl)ethanone

InChI

InChI=1S/C9H11F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h7H,1-5H2

InChI Key

YDBCNIWHFRBTRX-UHFFFAOYSA-N

SMILES

C=C1CCCCC1C(=O)C(F)(F)F

Canonical SMILES

C=C1CCCCC1C(=O)C(F)(F)F

Synonyms

Ethanone, 2,2,2-trifluoro-1-(2-methylenecyclohexyl)- (9CI)

Origin of Product

United States

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